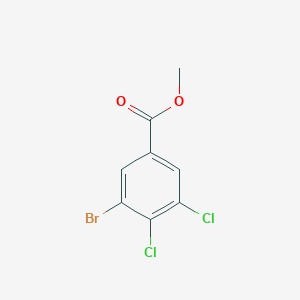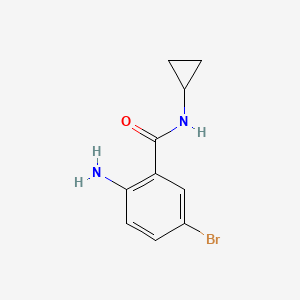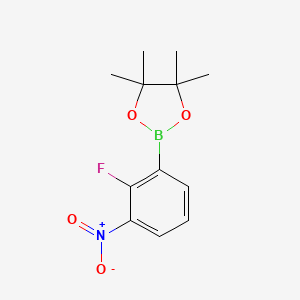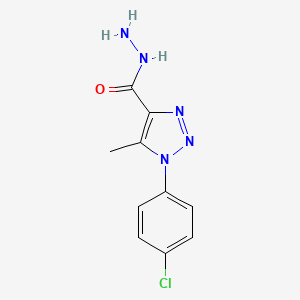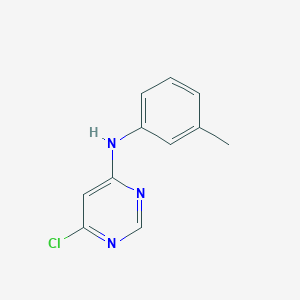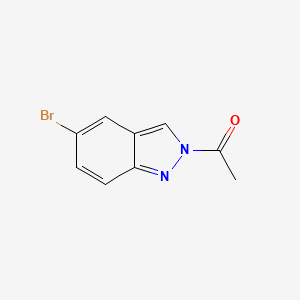
Benzyl 6-chloropyridine-3-carboxylate
Übersicht
Beschreibung
Benzyl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H10ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for Benzyl 6-chloropyridine-3-carboxylate is 1S/C13H10ClNO2/c14-12-7-6-11 (8-15-12)13 (16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl 6-chloropyridine-3-carboxylate is a powder . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Benzyl 6-chloropyridine-3-carboxylate has been utilized in the synthesis of various complex organic compounds. For instance, it serves as a precursor in the formation of pyridine derivatives, which are valuable in the synthesis of various heterocyclic compounds (Yıldırım et al., 2005).
Photocarboxylation
- This compound plays a role in photocarboxylation reactions. Meng et al. (2019) explored its use in the carboxylation of benzylic C–H bonds with CO2, demonstrating its potential in the development of novel carbon capture methodologies (Meng et al., 2019).
Antimycobacterial Properties
- It has shown promise in antimycobacterial studies. Klimešová et al. (2012) reported the synthesis of substituted benzylsulfanyl pyridine derivatives, starting from chloropyridine carboxylic acid, and evaluated their activity against various mycobacteria strains (Klimešová et al., 2012).
Coordination Polymers and Luminescence
- Benzyl 6-chloropyridine-3-carboxylate derivatives have been used in synthesizing coordination polymers with unique photophysical properties. Studies by Sivakumar et al. (2011) illustrated its application in creating lanthanide-based coordination polymers with potential in optoelectronics (Sivakumar et al., 2011).
Development of Calcium-Channel Antagonists
- It's also found use in the development of calcium-channel antagonists, contributing to the exploration of potential therapeutic compounds (Linden et al., 2011).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Benzyl 6-chloropyridine-3-carboxylate are not mentioned in the search results, there is ongoing research into the synthesis and applications of structurally similar compounds like pyrazolo[3,4-b]pyridine . This suggests that there may be potential for further exploration of Benzyl 6-chloropyridine-3-carboxylate in similar contexts.
Eigenschaften
IUPAC Name |
benzyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMCDINMYSBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679657 | |
| Record name | Benzyl 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-chloropyridine-3-carboxylate | |
CAS RN |
1067902-28-6 | |
| Record name | Benzyl 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


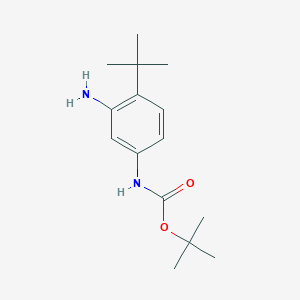
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)


